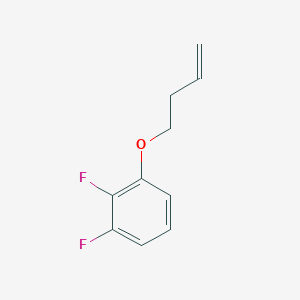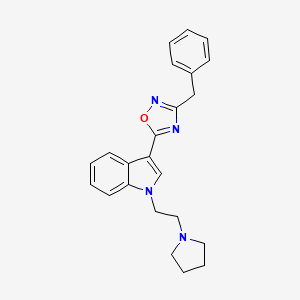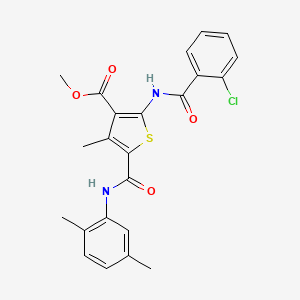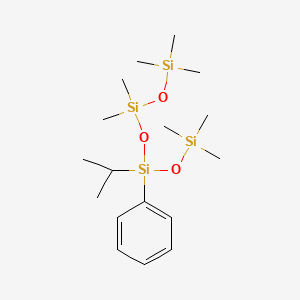
3-(2,2-Diethoxyethoxy)-5-bromopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Diethoxyethoxy)-5-bromopyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position and a 2,2-diethoxyethoxy group at the 3-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Diethoxyethoxy)-5-bromopyridine typically involves the reaction of 5-bromopyridine with 2,2-diethoxyethanol under specific conditions. The reaction is usually catalyzed by an acid such as hydrochloric acid or sulfuric acid. The process involves heating the reactants to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Diethoxyethoxy)-5-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the ethoxy groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.
Scientific Research Applications
3-(2,2-Diethoxyethoxy)-5-bromopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-Diethoxyethoxy)-5-bromopyridine involves its interaction with specific molecular targets. The bromine atom and the ethoxy groups play a crucial role in its reactivity and interactions. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Diethoxyethoxy)-4-bromopyridine: Similar structure but with the bromine atom at the 4-position.
3-(2,2-Diethoxyethoxy)-5-chloropyridine: Similar structure but with a chlorine atom instead of bromine.
3-(2,2-Diethoxyethoxy)-5-iodopyridine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
3-(2,2-Diethoxyethoxy)-5-bromopyridine is unique due to the specific positioning of the bromine atom and the ethoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H16BrNO3 |
|---|---|
Molecular Weight |
290.15 g/mol |
IUPAC Name |
3-bromo-5-(2,2-diethoxyethoxy)pyridine |
InChI |
InChI=1S/C11H16BrNO3/c1-3-14-11(15-4-2)8-16-10-5-9(12)6-13-7-10/h5-7,11H,3-4,8H2,1-2H3 |
InChI Key |
XZMUDHOEAZSGOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(COC1=CC(=CN=C1)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B12064919.png)


![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12064947.png)


![2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B12064954.png)
![(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid](/img/structure/B12064966.png)






